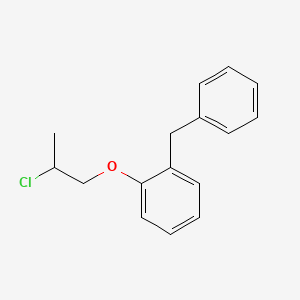
1-(2-Chloropropoxy)-2-(phenylmethyl)benzene
説明
1-(2-Chloropropoxy)-2-(phenylmethyl)benzene, also known as Chloropropoxyphenylmethylbenzene , is an organic compound with the following chemical formula: C~16~H~15~ClO . It belongs to the class of aryl chlorides and contains a benzene ring substituted with a phenylmethyl group and a chloropropoxy group.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, alkylation, and aromatic substitution. One common method is the Friedel-Crafts alkylation of benzene using 2-chloropropane as the alkylating agent. The reaction proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl~3~) . The resulting product is 1-(2-chloropropoxy)-2-(phenylmethyl)benzene.
Molecular Structure Analysis
The molecular structure of 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene consists of a benzene ring with a phenylmethyl group attached at one position and a chloropropoxy group at another. The chlorine atom is bonded to the second carbon of the propoxy group. The compound’s three-dimensional arrangement influences its reactivity and physical properties.
Chemical Reactions Analysis
- Hydrolysis : The chloropropoxy group can undergo hydrolysis in the presence of water or an aqueous base, yielding the corresponding alcohol and hydrochloric acid.
- Aryl Substitution : The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
- Reduction : Reduction of the phenylmethyl group can lead to the formation of the corresponding alcohol.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 50°C to 60°C .
- Boiling Point : It has a boiling point around 250°C to 260°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like acetone , ethyl acetate , and chloroform .
- Odor : It may have a faint aromatic odor.
科学的研究の応用
Chemical Reactions and Synthesis
1-(2-Chloropropoxy)-2-(phenylmethyl)benzene is involved in various chemical reactions and synthetic processes. For example, it participates in the oxidation of cyclopropylamines and aziridines with lead tetraacetate, resulting in products like cinnamaldehyde and benzaldehyde through intermediates like nitrenium ions. This reaction illustrates its potential in creating novel compounds through C=C bond cleavage of cycloalkenes (Hiyama, Koide, & Nozaki, 1975).
Catalysis and Polymerization
In catalysis, 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene derivatives can act as precursors or intermediates. For instance, reactions catalyzed by gold(I) complexes demonstrated effective hydroalkoxylation of allenes, showcasing the compound's utility in synthesizing alkyl allylic ethers with high regio- and stereoselectivity (Zhang & Widenhoefer, 2008). Additionally, it has applications in polymer chemistry, such as the synthesis of aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids, where it contributes to the development of polymers with high thermal stability and mechanical strength (Yang, Hsiao, & Yang, 1996).
Environmental and Material Science
In environmental science, the transformation products of UV filters like 2,4-dihydroxybenzophenone, which is structurally related to 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene, have been studied for their potential ecological and health impacts when subjected to chlorination treatments, revealing the formation of chlorinated benzoquinones and polycyclic aromatic hydrocarbons (Sun et al., 2019). This research underscores the importance of understanding the environmental behavior of chemical compounds derived from or related to 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene.
Advanced Materials
The compound also plays a role in the development of advanced materials. For example, new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes, have been synthesized. These monomers and their polymers exhibit high smectogen properties, indicating the compound's utility in creating materials with unique liquid crystalline behaviors (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Safety And Hazards
- Toxicity : As with any chlorinated organic compound, 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene should be handled with care due to its potential toxicity.
- Irritant : It may irritate the skin, eyes, and respiratory tract.
- Environmental Impact : Proper disposal methods are essential to prevent environmental contamination.
将来の方向性
Research on this compound could focus on:
- Biological Activity : Investigating its potential pharmacological properties.
- Synthetic Modifications : Developing derivatives with improved properties.
- Environmental Impact : Assessing its impact on ecosystems.
特性
IUPAC Name |
1-benzyl-2-(2-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZSNIQVQQXCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006498 | |
| Record name | 1-Benzyl-2-(2-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropoxy)-2-(phenylmethyl)benzene | |
CAS RN |
85909-36-0 | |
| Record name | 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85909-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-(2-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropropoxy)-2-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



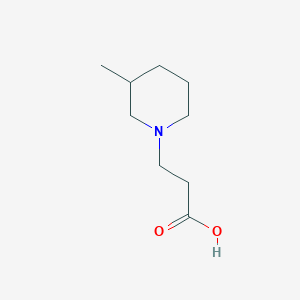
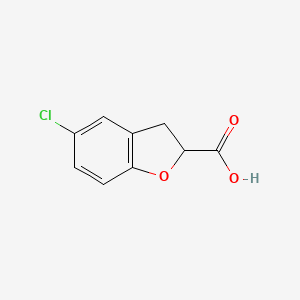
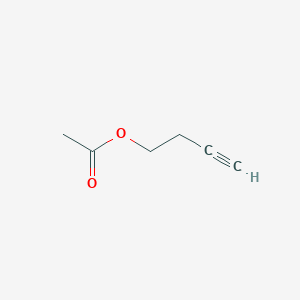
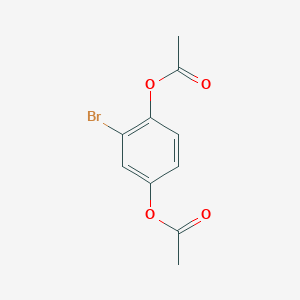
![2-[4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide](/img/structure/B1608617.png)
![2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid](/img/structure/B1608619.png)
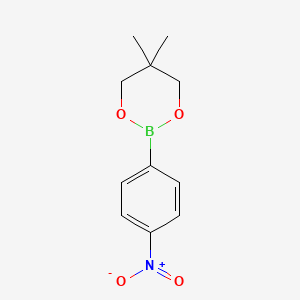
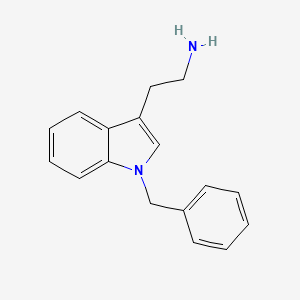
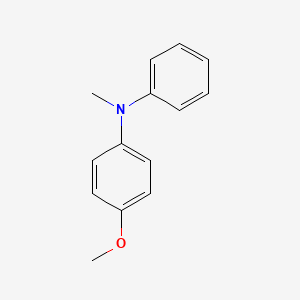
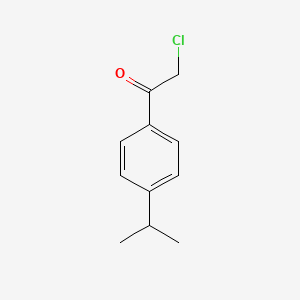
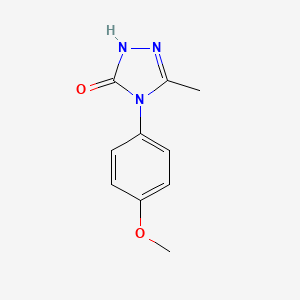
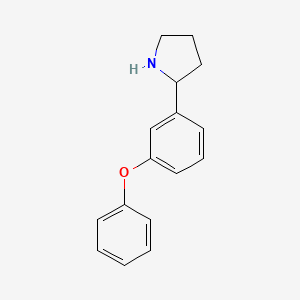
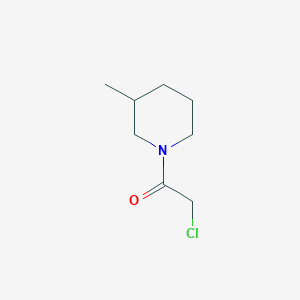
![[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol](/img/structure/B1608634.png)